molecular formula C16H17NO2S B14137624 1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 62248-45-7

1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene

Cat. No.: B14137624
CAS No.: 62248-45-7
M. Wt: 287.4 g/mol
InChI Key: GJMMEZAQUVEPLF-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is an organic compound that features a sulfane (sulfur) atom bonded to two aromatic rings: one substituted with a tert-butyl group and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane typically involves the reaction of 4-tert-butylphenylthiol with 4-nitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the electron-deficient nitro-substituted aromatic ring.

  • Preparation of 4-tert-Butylphenylthiol

    • 4-tert-Butylphenylthiol can be synthesized by the reduction of 4-tert-butylbenzenesulfonyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Formation of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane

    • The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
    • A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to deprotonate the thiol, generating the thiolate anion.

Industrial Production Methods

Industrial production of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • The nitro group in (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
  • Substitution

    • The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder, catalytic hydrogenation

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino-substituted derivative

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane has several applications in scientific research, including:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in studies of nucleophilic aromatic substitution mechanisms.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine

    • Explored as a potential drug candidate due to its unique structural features and reactivity.
  • Industry

    • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane depends on the specific application and reaction it undergoes. In nucleophilic aromatic substitution, the thiolate anion attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(4-nitrophenyl)sulfane
  • (4-Ethylphenyl)(4-nitrophenyl)sulfane
  • (4-Isopropylphenyl)(4-nitrophenyl)sulfane

Uniqueness

(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s steric properties and reactivity. This makes it distinct from other similar compounds with smaller alkyl substituents, potentially leading to different reaction outcomes and applications.

Properties

CAS No.

62248-45-7

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-tert-butyl-4-(4-nitrophenyl)sulfanylbenzene

InChI

InChI=1S/C16H17NO2S/c1-16(2,3)12-4-8-14(9-5-12)20-15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3

InChI Key

GJMMEZAQUVEPLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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